Thermodynamic Characterization of (Propylsulfanyl)acetonitrile: A Technical Guide
Thermodynamic Characterization of (Propylsulfanyl)acetonitrile: A Technical Guide
Executive Summary
(Propylsulfanyl)acetonitrile (CAS: 5452-99-3), also known as (propylthio)acetonitrile, represents a critical class of organosulfur intermediates used in the synthesis of heterocyclic pharmaceutical payloads and agrochemicals. Despite its utility as a building block for thioethers and substituted nitriles, comprehensive experimental thermodynamic data for this specific homolog is frequently absent from standard public databases (DIPPR, NIST).
This guide serves two functions: first, to provide predictive thermodynamic baselines derived from Group Contribution Methods (GCM); and second, to establish a rigorous experimental framework for researchers to generate self-validating physicochemical data. Accurate characterization of this molecule is essential for optimizing separation processes (distillation, extraction) and modeling reaction kinetics in drug development.
Molecular Identity & Synthesis Context[1][2]
To ensure thermodynamic data integrity, the analyte must meet strict purity standards (>99.5%). Impurities such as unreacted thiols (mercaptans) or water significantly skew density and vapor pressure measurements due to hydrogen bonding variance.
Synthesis Pathway
The most robust route for high-purity isolation involves the nucleophilic substitution of chloroacetonitrile with 1-propanethiol under basic conditions.
Reaction Scheme:
Process Workflow Visualization
Figure 1: Synthesis and purification workflow to isolate analytical-grade (Propylsulfanyl)acetonitrile.
Physicochemical Properties (Predictive & Comparative)
In the absence of direct experimental literature for this specific CAS, we utilize Joback’s Group Contribution Method and homologous series extrapolation (comparing to methylsulfanyl acetonitrile) to provide operational baselines.
Estimated Thermodynamic Data Table
| Property | Estimated Value | Method/Basis | Significance |
| Molecular Weight | 115.20 g/mol | Calculation | Stoichiometry |
| Boiling Point ( | 205°C ± 5°C | Joback Method | Process Safety/Distillation |
| Density ( | 0.96 - 0.98 g/cm³ | Homolog Extrapolation | Reactor Volume Sizing |
| Refractive Index ( | 1.4850 | Lorentz-Lorenz Est. | Purity Check |
| Enthalpy of Vaporization ( | 48.5 kJ/mol | Trouton’s Rule Mod. | Energy Balance |
| Flash Point | ~85°C | Closed Cup Est. | Safety Classification |
| LogP | 1.25 | QSAR | Lipophilicity (Drug Design) |
Technical Note: The presence of the sulfur atom significantly increases the boiling point and density compared to the oxygen analog (propoxyacetonitrile) due to the higher atomic mass and polarizability of sulfur, despite sulfur's lower electronegativity reducing dipole-dipole strength relative to oxygen.
Experimental Protocols for Characterization
To generate "Gold Standard" data for internal use, the following protocols must be executed. These methods are designed to be self-validating.
Density & Excess Molar Volume ( )
Objective: Determine solute-solvent interactions (e.g., with alcohols or acetonitrile) for formulation stability.
-
Instrument: Vibrating Tube Densimeter (e.g., Anton Paar DMA 5000).
-
Protocol:
-
Calibration: Perform dual-point calibration using degassed ultrapure water and dry air at
. -
Injection: Inject sample ensuring no microbubbles (visual check via camera).
-
Measurement: Record period of oscillation (
) at temperatures to K. -
Calculation:
, where A and B are instrument constants.
-
Vapor Pressure (Static Method)
Objective: Determine
-
Setup: Ebulliometer or Static Cell connected to a capacitance manometer (accuracy
Torr). -
Protocol:
-
Load sample into the cell and freeze with liquid nitrogen.
-
Evacuate headspace to remove non-condensable gases (degassing).
-
Thaw and repeat freeze-pump-thaw cycle 3x.
-
Thermostat cell at intervals of 5 K; record equilibrium pressure (
).
-
Data Correlation Workflow
Figure 2: Logical flow for processing raw thermodynamic data into usable engineering models.
Thermodynamic Modeling & Analysis
When mixing (Propylsulfanyl)acetonitrile with solvents (e.g., methanol for HPLC), the mixture will exhibit non-ideal behavior.
Excess Properties Modeling
For binary mixtures, experimental density data should be converted to Excess Molar Volume (
-
Interpretation:
-
Negative
: Indicates strong specific interactions (e.g., dipole-dipole stacking between the nitrile group and solvent). -
Positive
: Indicates dispersive forces dominate or disruption of solvent structure (breaking solvent H-bonds).
-
Viscosity Deviation
Viscosity deviations (
References
-
NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology. [Link]
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]
-
Organic Syntheses. Chloroacetonitrile Synthesis Procedures (Analogous Precursor). Org.[1][2][3][4] Synth. 1950, 30, 22. [Link]
-
PubChem Database. (Propylthio)acetonitrile Compound Summary. National Center for Biotechnology Information. [Link][3]
-
Redlich, O., & Kister, A. T. (1948). Algebraic Representation of Thermodynamic Properties and the Classification of Solutions. Industrial & Engineering Chemistry. [Link]
